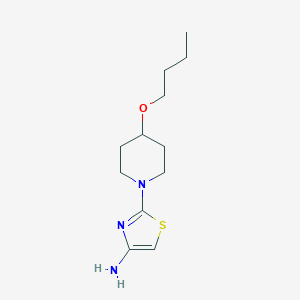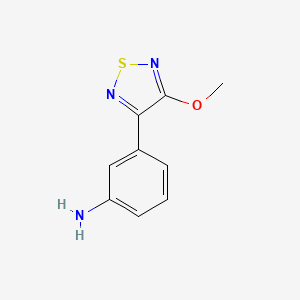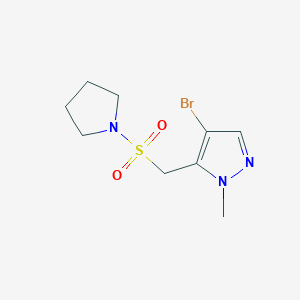
2-(4-Butoxypiperidin-1-yl)thiazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Butoxypiperidin-1-yl)thiazol-4-amine is a compound that belongs to the class of thiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. Thiazoles are known for their diverse biological activities and are found in various natural products and synthetic compounds . The specific structure of this compound includes a thiazole ring substituted with a butoxypiperidine group, which contributes to its unique chemical and biological properties .
Méthodes De Préparation
The synthesis of 2-(4-Butoxypiperidin-1-yl)thiazol-4-amine typically involves the reaction of appropriate thiazole precursors with butoxypiperidine derivatives. One common synthetic route includes the condensation of 4-aminothiazole with 4-butoxypiperidine under specific reaction conditions, such as the presence of a base and a suitable solvent . Industrial production methods may involve optimization of reaction parameters to achieve higher yields and purity, including the use of catalysts and controlled temperature conditions .
Analyse Des Réactions Chimiques
2-(4-Butoxypiperidin-1-yl)thiazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The thiazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the ring.
Applications De Recherche Scientifique
2-(4-Butoxypiperidin-1-yl)thiazol-4-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It is used in the development of agrochemicals, dyes, and other industrial products.
Mécanisme D'action
The mechanism of action of 2-(4-Butoxypiperidin-1-yl)thiazol-4-amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects . The butoxypiperidine group can enhance the compound’s binding affinity to its targets, contributing to its overall biological activity .
Comparaison Avec Des Composés Similaires
2-(4-Butoxypiperidin-1-yl)thiazol-4-amine can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole structure.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other thiazole derivatives .
Propriétés
Formule moléculaire |
C12H21N3OS |
|---|---|
Poids moléculaire |
255.38 g/mol |
Nom IUPAC |
2-(4-butoxypiperidin-1-yl)-1,3-thiazol-4-amine |
InChI |
InChI=1S/C12H21N3OS/c1-2-3-8-16-10-4-6-15(7-5-10)12-14-11(13)9-17-12/h9-10H,2-8,13H2,1H3 |
Clé InChI |
DZCHDOGWPGRKDD-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1CCN(CC1)C2=NC(=CS2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(7-(Furan-2-yl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid](/img/structure/B11795735.png)








![5-(4-bromophenyl)-2-[(2S)-pyrrolidin-2-yl]-1H-imidazole;dihydrochloride](/img/structure/B11795780.png)




